PPARδ Potency vs. Seladelpar
Bocidelpar exhibits a PPARδ EC50 of 7.80 nM [1]. This potency is intermediate among clinically advanced PPARδ agonists: it is less potent than the selective agonist Seladelpar (EC50 = 2 nM) [2] and the tool compound GW501516 (EC50 = 1.1 nM) [3], but it is substantially more potent than the dual agonist Elafibranor (PPARδ EC50 = 175 nM) [4] and the pan-agonist Lanifibranor (PPARδ EC50 = 866 nM) .
| Evidence Dimension | PPARδ Potency (EC50) |
|---|---|
| Target Compound Data | 7.80 nM |
| Comparator Or Baseline | Seladelpar: 2 nM; GW501516: 1.1 nM; Elafibranor: 175 nM; Lanifibranor: 866 nM |
| Quantified Difference | Bocidelpar is 3.9-fold less potent than Seladelpar, but 22.4-fold and 111-fold more potent than Elafibranor and Lanifibranor, respectively. |
| Conditions | In vitro PPARδ transactivation assays (cell-free or cell-based reporter gene assays) |
Why This Matters
Potency alone does not dictate clinical or research utility; Bocidelpar's intermediate potency may offer a favorable balance between target engagement and the risk of off-target effects, particularly when compared to ultra-potent agonists like GW501516.
- [1] TargetMol. Bocidelpar (T39516) Product Information. EC50: 7.80 nM. View Source
- [2] TargetMol. Seladelpar sodium salt (T12876) Product Information. EC50: 2 nM; 750-fold and 2500-fold selectivity over PPARα and PPARγ. View Source
- [3] Sznaidman ML, et al. Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity. Bioorg Med Chem Lett. 2003 Apr 21;13(8):1517-21. View Source
- [4] MedChemExpress. Elafibranor (GFT505) Product Information. EC50: 45 nM (PPARα), 175 nM (PPARδ). View Source
